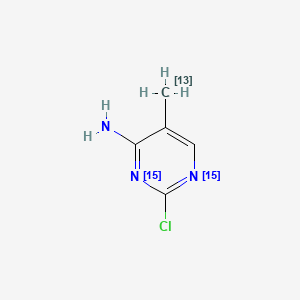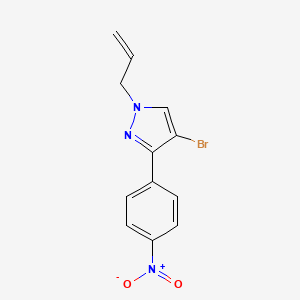
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is an organic compound that features a pyrazole ring substituted with a bromo group at the 4-position and a nitrophenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 4-Amino-3-(4-nitrophenyl)-1-prop-2-enylpyrazole.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromo group can facilitate binding to specific targets through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(4-nitrophenyl)pyrazole: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.
3-(4-Nitrophenyl)-1-prop-2-enylpyrazole: Lacks the bromo group, which may influence its binding affinity to specific targets.
4-Bromo-3-phenyl-1-prop-2-enylpyrazole: Lacks the nitro group, which may reduce its potential for bioreduction and formation of reactive intermediates.
Uniqueness
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10BrN3O2 |
|---|---|
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
4-bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-7-15-8-11(13)12(14-15)9-3-5-10(6-4-9)16(17)18/h2-6,8H,1,7H2 |
Clave InChI |
HGZTYTQTEGFRRM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


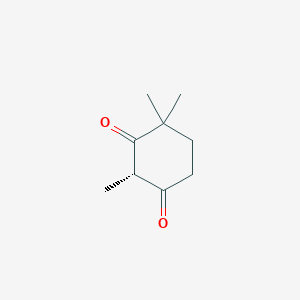
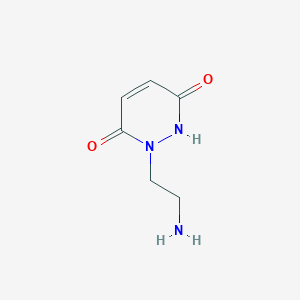
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
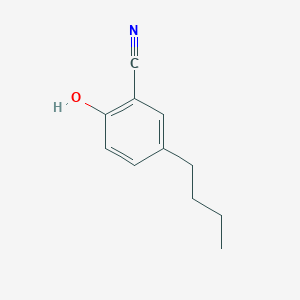
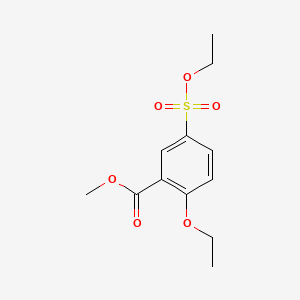
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
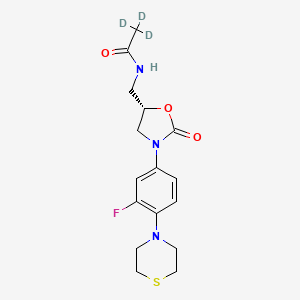
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
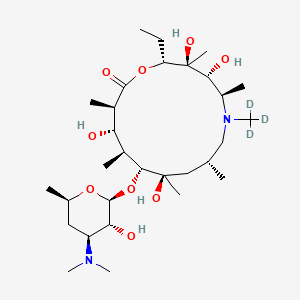
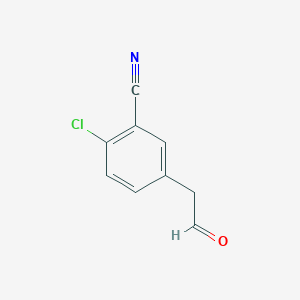
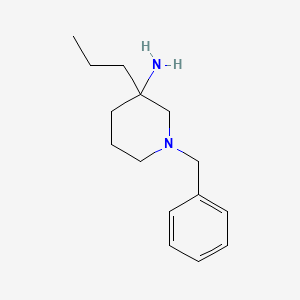
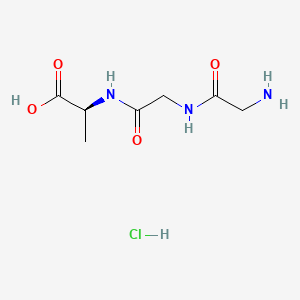
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
